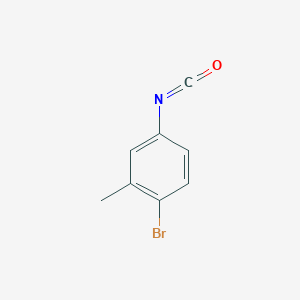

1-Bromo-4-isocyanato-2-methylbenzene

Description

The exact mass of the compound 1-Bromo-4-isocyanato-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-isocyanato-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-isocyanato-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFMPMKATOGAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409784 | |

| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-97-5 | |

| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-3-methylphenyl Isocyanate

Topic: 4-Bromo-3-methylphenyl isocyanate Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization in Medicinal Chemistry and Organic Synthesis

Executive Summary

4-Bromo-3-methylphenyl isocyanate (CAS: 1591-97-5) is a high-value electrophilic building block widely utilized in the synthesis of pharmaceutical agents, particularly in the development of urea-based kinase inhibitors and carbamate-linked prodrugs. Its structural duality—offering a highly reactive isocyanate group for core scaffold assembly and an aryl bromide motif for late-stage diversification via palladium-catalyzed cross-coupling—makes it a linchpin in Fragment-Based Drug Design (FBDD).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application workflows, grounded in rigorous chemical principles.

Chemical Profile and Physical Properties[1][2][3][4][5]

The following data characterizes the core physical and chemical attributes of 4-Bromo-3-methylphenyl isocyanate. While specific experimental melting points for this isomer are often proprietary to catalog data, they closely track with its structural isomer (4-bromo-2-methylphenyl isocyanate).

| Property | Value / Description |

| IUPAC Name | 1-Bromo-4-isocyanato-2-methylbenzene |

| CAS Number | 1591-97-5 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Physical State | Low-melting solid or viscous liquid (at RT) |

| Boiling Point | ~254°C (Predicted at 760 mmHg); often distilled at reduced pressure |

| Density | ~1.44 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water |

| Stability | Moisture Sensitive (hydrolyzes to amine and CO₂); Lachrymator |

Structural Insight: The methyl group at the meta position (relative to the isocyanate) provides steric modulation that can influence the binding affinity of derived inhibitors, while the para-bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthesis and Production Protocols

Mechanistic Pathway

The most robust laboratory-scale synthesis involves the phosgenation of 4-bromo-3-methylaniline (CAS: 6933-10-4). To mitigate the safety risks of gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent.

Critical Mechanism Note: The reaction proceeds via the formation of a carbamoyl chloride intermediate, which eliminates HCl to yield the isocyanate.

Validated Experimental Protocol (Triphosgene Method)

Note: All steps must be performed in a fume hood with appropriate PPE (lachrymator hazard).

Reagents:

-

4-Bromo-3-methylaniline (1.0 eq)

-

Triphosgene (0.35 eq)

-

Triethylamine (2.2 eq) or Proton Sponge

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve triphosgene (0.35 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0°C.

-

Addition (Critical): Slowly add a solution of 4-bromo-3-methylaniline (1.0 eq) in DCM dropwise to the triphosgene solution.

-

Causality: "Inverse addition" (amine to phosgene) maintains a high local concentration of phosgene, preventing the amine from reacting with the forming isocyanate to produce the unwanted symmetrical urea byproduct (1,3-bis(4-bromo-3-methylphenyl)urea).

-

-

Elimination: Add triethylamine (2.2 eq) dropwise. A white precipitate (Et₃N·HCl) will form immediately.

-

Reflux: Allow the mixture to warm to room temperature and then reflux for 2–4 hours to ensure complete conversion of the carbamoyl chloride intermediate.

-

Workup: Filter off the amine salts under an inert atmosphere if possible. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via vacuum distillation or Kugelrohr distillation. Do not use silica chromatography with protic solvents (methanol/water) as they will decompose the product.

Figure 1: Synthesis pathway highlighting the critical intermediate and the risk of urea byproduct formation.

Reactivity and Applications in Drug Discovery[9]

The Urea Scaffold (Kinase Inhibitors)

The primary application of 4-Bromo-3-methylphenyl isocyanate is the synthesis of diarylureas . This motif is ubiquitous in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) where the urea moiety forms hydrogen bonds with the Glu-Lys pair in the kinase active site.

Protocol for Urea Library Synthesis:

-

Dissolve the target amine (e.g., heteroaryl amine) in anhydrous THF or DCM.

-

Add 4-Bromo-3-methylphenyl isocyanate (1.05 eq).

-

Stir at RT for 2–12 hours.

-

Scavenge excess isocyanate with polymer-supported trisamine resin.

-

Evaporate solvent to yield high-purity urea.

Late-Stage Diversification

The presence of the bromine atom allows this molecule to serve as a "bifunctional linchpin." Researchers can first install the urea/carbamate linkage and subsequently modify the aryl ring via palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the pharmacophore.

-

Buchwald-Hartwig: Amination to introduce solubilizing groups.

Figure 2: Divergent synthesis workflow utilizing the isocyanate for scaffold assembly and the bromine for late-stage diversification.

Handling and Safety Standards

Moisture Sensitivity

Isocyanates react rapidly with atmospheric moisture to form the corresponding amine and carbon dioxide gas. This can pressurize sealed vessels.

-

Storage: Store under nitrogen or argon at 2–8°C.

-

Indicators of Degradation: Formation of white crystalline solids (urea precipitate) in the liquid/oil.

Health Hazards[4][10][11]

-

Lachrymator: Causes severe eye and respiratory irritation.[1]

-

Sensitizer: Prolonged exposure can lead to isocyanate-induced asthma.

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

-

Sigma-Aldrich. 4-Bromo-3-methylphenyl isocyanate Product Specification (CAS 1591-97-5).Link

-

Organic Syntheses. Preparation of Isocyanates Using Triphosgene. Org.[2] Synth. 1996, 73, 116. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1591-97-5.Link

- Knochel, P. et al.Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.Angew. Chem. Int. Ed. 2003, 42, 4302.

- Dumas, J.Protein Kinase Inhibitors: Emerging Pharmacophores.Expert Opinion on Therapeutic Patents, 2001. (Context on Urea scaffolds).

Sources

Synthesis of 1-Bromo-4-isocyanato-2-methylbenzene: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Compound: 1-Bromo-4-isocyanato-2-methylbenzene (CAS 1591-97-5) Synonyms: 4-Bromo-3-methylphenyl isocyanate; 4-Bromo-3-methylaniline isocyanate[1]

Abstract

This technical guide details the synthesis of 1-Bromo-4-isocyanato-2-methylbenzene, a critical electrophilic building block used in the development of urea-based kinase inhibitors and carbamate-linked pharmacophores.[1] The protocol focuses on the Triphosgene-mediated phosgenation of 4-bromo-3-methylaniline, a method selected for its balance of safety, scalability, and high yield compared to gaseous phosgene or Curtius rearrangement routes.[1] This document provides a self-validating experimental workflow, safety parameters for handling isocyanate precursors, and comprehensive characterization data.

Introduction & Strategic Analysis

1-Bromo-4-isocyanato-2-methylbenzene is a heterobifunctional scaffold.[1] It possesses two distinct reactive handles:[2]

-

Isocyanate (-NCO): Highly susceptible to nucleophilic attack by amines or alcohols to form ureas or carbamates.[1]

-

Aryl Bromide (-Br): A handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the core structure.[1]

In medicinal chemistry, this specific isomer is often employed to introduce a substituted phenyl ring with a defined steric methyl blocker (ortho to the bromide) into a drug candidate.[1] The synthesis strategy prioritizes the formation of the isocyanate before cross-coupling to avoid competing side reactions with the sensitive NCO group.[1]

Retrosynthetic Analysis

The most robust route to aryl isocyanates in a laboratory setting involves the reaction of the corresponding primary amine with a phosgene equivalent.[1] While gaseous phosgene is the industrial standard, Triphosgene (bis(trichloromethyl) carbonate) is the preferred laboratory reagent due to its solid state (easier handling) and quantitative generation of phosgene in situ.[1]

Reaction Scheme

Figure 1: Retrosynthetic pathway utilizing triphosgene as a solid phosgene equivalent.[1]

Experimental Protocol: Triphosgene Method

Safety Warning: Triphosgene decomposes to phosgene gas, which is fatal if inhaled.[1] All operations must be performed in a well-ventilated fume hood.[1] A scrubber containing aqueous NaOH must be connected to the reaction vessel vent to neutralize escaping phosgene.[1]

Materials & Reagents[1][2][3]

| Reagent | CAS | Equiv.[1][3] | Role |

| 4-Bromo-3-methylaniline | 6933-10-4 | 1.0 | Starting Material |

| Triphosgene | 32315-10-9 | 0.35 - 0.4 | Phosgene Source |

| Triethylamine (Et₃N) | 121-44-8 | 2.0 - 2.5 | HCl Scavenger |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (0.1 M) |

| NaOH (aq) | 1310-73-2 | N/A | Scrubber Solution |

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (20% NaOH solution). Flame-dry the glassware under nitrogen flow to ensure anhydrous conditions.[1]

-

Triphosgene Dissolution: Charge the flask with Triphosgene (0.35 eq) and anhydrous DCM . Cool the solution to 0°C using an ice bath.

-

Amine Addition: Dissolve 4-Bromo-3-methylaniline (1.0 eq) and Triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene solution over 30–45 minutes.

-

Note: Slow addition prevents the formation of the symmetrical urea byproduct (1,3-bis(4-bromo-3-methylphenyl)urea) by keeping the concentration of free amine low relative to phosgene.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (aliquot quenched with methanol to observe the methyl carbamate).[1]

-

Observation: The formation of a white precipitate (Et₃N·HCl) confirms the reaction progress.[1]

-

-

Workup:

-

Purification:

-

The crude residue is typically a pale yellow oil or low-melting solid.[1]

-

If high purity is required, purify via Kugelrohr distillation under high vacuum (approx.[1] 0.05 mmHg).[1]

-

Alternative: Rapid filtration through a short plug of silica gel using non-polar eluent (Hexanes/DCM) can remove trace urea, but isocyanates are sensitive to silica acidity.[1]

-

Experimental Workflow Visualization

Figure 2: Step-by-step synthesis workflow for 1-Bromo-4-isocyanato-2-methylbenzene.

Characterization & Quality Control

Verification of the isocyanate functionality is distinct due to the unique spectroscopic signature of the -N=C=O group.[1][4][5]

| Technique | Expected Signal | Interpretation |

| FT-IR | ~2270 cm⁻¹ (Strong, sharp) | Diagnostic asymmetric stretching of the Isocyanate (-N=C=O) group.[1] Absence of this peak indicates hydrolysis.[1] |

| ¹H NMR | Disappearance of NH₂ | The broad singlet from the aniline precursor (~3.5-5.0 ppm) must be absent. |

| ¹³C NMR | ~125–130 ppm | Characteristic signal for the isocyanate carbon.[1] |

| GC-MS | M+ (211/213) | Molecular ion peak corresponding to the brominated isocyanate.[1] |

Common Impurities:

-

Symmetrical Urea: Insoluble white solid formed if water is present or amine addition is too fast.[1] Appears in LC-MS as dimer mass.[1]

-

Amine Hydrochloride: If filtration is incomplete.[1]

Storage and Stability

Isocyanates are moisture-sensitive.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Septum-sealed vials or flame-sealed ampoules.

-

Shelf Life: 6–12 months if strictly anhydrous.[1]

References

-

PubChem. (2025).[1][3] 1-Bromo-4-isocyanato-2-methylbenzene (CAS 1591-97-5).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Spectroscopy Online. (2020).[1] The Infrared Spectra of Diisocyanates.[1][4][5][6] Available at: [Link][1]

-

Organic Syntheses. (2002).[1] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.[1] Org.[1][2][3] Synth. 2002, 78, 220.[1] (General procedure for Triphosgene usage). Available at: [Link][1]

Sources

- 1. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectral Characterization of 1-Bromo-4-isocyanato-2-methylbenzene

[1]

Executive Summary & Chemical Identity

1-Bromo-4-isocyanato-2-methylbenzene is a bifunctional electrophile used primarily as a building block in the synthesis of urea-based kinase inhibitors and specialized polyurethanes.[1] Its reactivity is defined by the distinct electrophilicity of the isocyanate (-NCO) group and the orthogonal reactivity of the aryl bromide, allowing for sequential functionalization (e.g., urea formation followed by Suzuki-Miyaura coupling).

Core Chemical Data

| Property | Value |

| IUPAC Name | 1-Bromo-4-isocyanato-2-methylbenzene |

| Common Synonym | 4-Bromo-3-methylphenyl isocyanate |

| CAS Number | 1591-97-5 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~266 °C (at 760 mmHg) |

| Density | ~1.51 g/cm³ |

Synthesis & Reaction Pathway

The most reliable laboratory-scale synthesis involves the phosgenation of the corresponding aniline precursor, 4-bromo-3-methylaniline, using triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for gaseous phosgene.[1]

Experimental Protocol (Triphosgene Method)

Note: This reaction must be performed in a fume hood due to the generation of trace phosgene gas.

-

Dissolution: Dissolve 4-bromo-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Base Addition: Add triethylamine (2.2 eq) or pyridine to scavenge the HCl byproduct.[1] Cool to 0°C.[1]

-

Phosgenation: Slowly add a solution of triphosgene (0.35 eq) in DCM dropwise over 30 minutes.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2–3 hours to drive the conversion of the intermediate carbamoyl chloride to the isocyanate.

-

Workup: Filter off the amine hydrochloride salts. Concentrate the filtrate under reduced pressure.

-

Purification: Distillation under vacuum is required to remove trace colored impurities and oligomers.[1]

Reaction Workflow Diagram

Caption: Synthesis of 1-Bromo-4-isocyanato-2-methylbenzene via the triphosgene route.

Spectral Analysis (NMR, IR, MS)[4]

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary tool for confirming the formation of the isocyanate functionality.

-

Diagnostic Peak: A very strong, sharp absorption band at 2250–2275 cm⁻¹ .[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2270 ± 5 | Strong | -N=C=O[1][4] Asymmetric Stretch (Isocyanate) |

| 3050–3100 | Weak | Ar-H Stretch (Aromatic) |

| 2920–2980 | Weak | C-H Stretch (Methyl group) |

| 1580, 1480 | Medium | C=C Ring Stretch (Aromatic skeletal) |

| 810–830 | Medium | C-H Out-of-plane bend (1,2,4-trisubstituted benzene) |

B. Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotope pattern of bromine.

-

Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized with methanol).[1]

-

Molecular Ion (M⁺):

-

m/z 211 (⁷⁹Br) and m/z 213 (⁸¹Br) .

-

Intensity Ratio: ~1:1 (Characteristic doublet for mono-brominated compounds).[1]

-

-

Fragmentation:

C. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

The proton spectrum reflects a 1,2,4-trisubstituted aromatic ring. The bromine at C1 and methyl at C2 create a specific substitution pattern.

-

Solvent: CDCl₃ (Residual peak at 7.26 ppm).[1]

-

Chemical Shifts:

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 7.45 | Doublet (J ≈ 8.5 Hz) | 1H | H-6 | Deshielded by ortho-Bromo group.[1] |

| 6.98 | Doublet of Doublets (J ≈ 2.5, 8.5 Hz) | 1H | H-5 | Meta to H-3, Ortho to H-6.[1] |

| 6.85 | Doublet (J ≈ 2.5 Hz) | 1H | H-3 | Ortho to Isocyanate and Methyl; appears as a fine doublet or broad singlet.[1] |

| 2.38 | Singlet | 3H | -CH₃ | Methyl group attached to the aromatic ring.[1] |

-

Coupling Logic:

¹³C NMR (100 MHz, CDCl₃)

-

The "Silent" Carbon: The isocyanate carbon (-N=C =O) is often weak or broad due to the lack of NOE enhancement (quaternary) and coupling to the quadrupolar ¹⁴N nucleus. It typically appears around 124–128 ppm .[1]

| Shift (δ ppm) | Type | Assignment |

| 138.5 | Quaternary | C-2 (Ipso to Methyl) |

| 132.8 | Quaternary | C-4 (Ipso to Isocyanate) |

| 133.0 | CH | C-6 (Ortho to Br) |

| 124.5 | Quaternary | -N=C=O (Isocyanate Carbon - Weak) |

| 123.0 | Quaternary | C-1 (Ipso to Br) |

| 120.5 | CH | C-3 |

| 117.8 | CH | C-5 |

| 22.5 | CH₃ | -CH₃ (Methyl) |

Handling & Stability (Critical Quality Control)

Isocyanates are highly sensitive to nucleophiles, particularly water. Exposure to atmospheric moisture leads to the formation of an unstable carbamic acid, which decarboxylates to form the amine. The amine then reacts with the remaining isocyanate to form an insoluble urea precipitate.

Degradation Pathway

Caption: Moisture-induced degradation pathway leading to urea formation.[1]

Storage Protocol:

References

-

PubChem. (n.d.).[1][5] 1-Bromo-4-isocyanato-2-methylbenzene (Compound).[1][6][7][8] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

-

Spectroscopy Online. (2023).[1] Infrared Spectroscopy of Polymers XIII: Polyurethanes and Isocyanates. Retrieved January 29, 2026, from [Link]

-

Reich, H. J. (2023).[1] WinPLT: NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison.[1] (Used for substituent additivity calculation verification).[1][9]

Sources

- 1. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. You are being redirected... [hit2lead.com]

- 7. 1591-97-5|1-Bromo-4-isocyanato-2-methylbenzene|BLD Pharm [bldpharm.com]

- 8. labshake.com [labshake.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: Solubility & Solvent Selection for 4-Bromo-3-methylphenyl Isocyanate

[1]

Executive Summary & Chemical Identity

4-Bromo-3-methylphenyl isocyanate is an electrophilic aromatic building block used primarily in the synthesis of ureas and carbamates for pharmaceutical and agrochemical applications.[1] Its solubility behavior is governed by two competing factors: the lipophilicity of the bromo-methyl-phenyl core and the high reactivity of the isocyanate (-N=C=O) group toward nucleophiles.[1]

Successful dissolution requires a solvent that is aprotic , moderately polar , and anhydrous .[1]

| Property | Detail |

| IUPAC Name | 1-Bromo-4-isocyanato-2-methylbenzene |

| CAS Number | 1591-97-5 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol |

| Physical State | Low-melting solid or liquid (depending on purity/temp) |

| Primary Solubility Driver | Van der Waals forces (aromatic ring) & Dipole-Dipole interactions (-NCO) |

Solubility Profile & Solvent Compatibility[1]

The following matrix categorizes organic solvents based on their thermodynamic capability to dissolve the compound and their chemical compatibility (inertness).

Recommended Solvents (High Solubility & Inert)

These solvents are ideal for synthesis, recrystallization, and spectroscopic analysis (NMR/GC).

| Solvent | Solubility Rating | Operational Notes |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary Choice. Low boiling point allows easy removal.[1] Must be dried over molecular sieves to prevent hydrolysis.[1] |

| Tetrahydrofuran (THF) | Excellent | Ideal for reactions requiring higher polarity. Warning: Commercial THF often contains peroxides or water; use anhydrous/inhibitor-free grades.[1] |

| Toluene | Good to Excellent | Excellent for high-temperature reactions (reflux).[1] Lower polarity than DCM but dissolves the aromatic core effectively. |

| Ethyl Acetate | Good | Useful for TLC and extraction. Ensure it is free of ethanol/water impurities.[1] |

| Chloroform | Excellent | Alternative to DCM; often used for NMR (CDCl₃). |

Reactive Solvents (Strictly Prohibited)

These solvents contain nucleophilic functional groups (-OH, -NH, -SH) that will rapidly degrade the isocyanate into impurities.[1]

-

Water: Hydrolyzes the isocyanate to the corresponding amine (4-Bromo-3-methylaniline), which then reacts with remaining isocyanate to form an insoluble urea precipitate.[1]

-

Alcohols (Methanol, Ethanol, IPA): Rapidly form carbamates (urethanes). Often used intentionally to "quench" reactions, but disastrous for dissolution.[1]

-

Primary/Secondary Amines: Instantly form ureas.[1]

-

DMSO (Dimethyl Sulfoxide): While it dissolves the compound, commercial DMSO is hygroscopic. At high temperatures, DMSO can also act as an oxidant or react with isocyanates.[1]

Marginal/Poor Solvents[1]

-

Aliphatic Hydrocarbons (Hexane, Heptane): Poor solubility at room temperature due to the polarity of the isocyanate group.[1]

-

Use Case: These can be used as anti-solvents to precipitate the compound from DCM or Toluene solutions during purification.

-

Mechanistic Reactivity & Degradation Pathways

Understanding why solubility fails is critical. The "insolubility" observed in wet solvents is actually a chemical transformation.[1]

Diagram 1: Degradation Pathways in Protic Media

Caption: Chemical fate of the isocyanate in "reactive" solvents. Note that water contamination leads to the formation of insoluble urea precipitates, often mistaken for poor solubility.[1]

Experimental Protocols

Protocol: Preparation of an Anhydrous Stock Solution (0.5 M)

Objective: Create a stable solution for synthetic use without inducing hydrolysis.

Reagents:

-

4-Bromo-3-methylphenyl isocyanate (Solid/Oil)[1]

-

Anhydrous Dichloromethane (DCM) or Toluene (Water content <50 ppm)

-

Argon or Nitrogen gas source[1]

Procedure:

-

Glassware Prep: Flame-dry a 20 mL scintillation vial or volumetric flask and cool under a stream of Argon.

-

Weighing: Rapidly weigh 1.06 g (5 mmol) of the isocyanate into the vial.

-

Note: If the compound is liquid, use a syringe to transfer by density (approx 1.4-1.5 g/mL) to minimize air exposure.[1]

-

-

Dissolution: Add 10 mL of anhydrous solvent.

-

Agitation: Swirl gently. The compound should dissolve instantly.[1]

-

Storage: Seal with a PTFE-lined cap wrapped in Parafilm. Store at 4°C.

-

Validation: The solution should remain clear. Cloudiness indicates moisture ingress and urea formation.[1]

-

Protocol: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent for your specific application.

Diagram 2: Solvent Selection Logic

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate recommended pathways.

References

-

Sigma-Aldrich. 4-Bromo-3-methylphenyl isocyanate Product Specification & CAS 1591-97-5 Data.[1][2](Verified via catalog search for CAS 1591-97-5).

-

PubChem. Isocyanate Functional Group Chemistry and Reactivity Profile. National Library of Medicine. [1]

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457-496.[1] (Foundational text on isocyanate solubility and nucleophilic attack mechanisms).

-

Thermo Fisher Scientific. Handling and Storage of Aromatic Isocyanates Safety Data Sheet.

1-Bromo-4-isocyanato-2-methylbenzene safety data sheet (SDS) highlights

Topic: 1-Bromo-4-isocyanato-2-methylbenzene Safety Data Sheet (SDS) Highlights Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Reagent Profile

1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-97-5), also known as 4-Bromo-3-methylphenyl isocyanate , is a high-value electrophilic building block used extensively in medicinal chemistry for the synthesis of urea and carbamate derivatives.[1]

While its halogenated aromatic scaffold makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), its isocyanate functionality introduces a specific tier of occupational hazards—most notably respiratory sensitization .[1] This guide moves beyond the standard SDS checklist to provide a mechanistic understanding of these hazards and a validated protocol for safe handling in a research environment.

Critical Hazard Identification (The "Why")

As a Senior Application Scientist, it is crucial to understand that isocyanates are not merely "toxic"; they are immunological sensitizers . The GHS classification for this compound highlights a specific danger that requires rigorous containment.[1]

GHS Classification & Pathophysiology[1][2]

| Hazard Class | Category | Hazard Statement | Mechanistic Insight |

| Resp. Sens. | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4] | Critical: Isocyanates can haptenize native proteins (e.g., albumin) in the respiratory tract, creating neo-antigens that trigger an IgE-mediated immune response.[1] Subsequent exposure to even trace amounts can cause anaphylactic shock.[1] |

| Acute Tox. | 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[4] | Systemic toxicity upon absorption.[1] |

| Skin/Eye Irrit. | 2 | H315/H319: Causes skin and serious eye irritation.[2][3][4][5] | Direct electrophilic attack on mucosal membranes.[1] |

| STOT SE | 3 | H335: May cause respiratory irritation.[2][3][4][5][6][7] | Immediate irritation of the upper respiratory tract.[1] |

Scientist-to-Scientist Note: The danger of H334 cannot be overstated. Unlike simple irritants, respiratory sensitization is often irreversible. A hood sash at the correct height is not just compliance; it is your primary biological shield.

Physical & Chemical Properties

Understanding the physical state is essential for selecting the correct handling technique.

| Property | Value | Operational Implication |

| Molecular Formula | C₈H₆BrNO | -- |

| Molecular Weight | 212.04 g/mol | -- |

| Physical State | Solid (Low melting point) or Liquid | Often appears as a semi-solid or liquid at room temperature (MP ~24-27°C).[1] Handle as a liquid to ensure homogeneity. |

| Boiling Point | ~266°C | Low vapor pressure, but aerosols are highly dangerous. |

| Reactivity | Moisture Sensitive | Reacts with water to evolve CO₂. Explosion hazard in sealed, wet waste containers. |

Reactivity & Stability: The Hydrolysis Trap

The most common accident involving isocyanates is the pressure explosion of waste containers. When 1-Bromo-4-isocyanato-2-methylbenzene contacts water (even atmospheric moisture), it undergoes hydrolysis.[1]

Mechanism of Hazard:

-

Isocyanate reacts with water to form an unstable carbamic acid.

-

Carbamic acid decarboxylates, releasing Carbon Dioxide (CO₂) gas.[1]

-

The resulting amine can react with remaining isocyanate to form a urea precipitate (sludge).

Visualization: Hydrolysis Pathway & Pressure Hazard

Figure 1: The hydrolysis pathway showing the evolution of CO₂ gas, which causes pressure buildup in sealed waste containers.[1]

Validated Handling Protocols

A. Engineering Controls

-

Primary: All operations must occur inside a certified chemical fume hood.

-

Secondary: Use a Schlenk line or nitrogen balloon for transfers to prevent moisture ingress, which degrades the reagent and risks CO₂ buildup.

B. Personal Protective Equipment (PPE)

-

Gloves: Nitrile is generally acceptable for splash protection, but Laminate (Silver Shield) or double-gloved Nitrile is recommended for prolonged handling.[1]

-

Respiratory: If working outside a hood (strongly discouraged), a full-face respirator with organic vapor cartridges (P100) is mandatory.[1]

C. Decontamination & Waste Management (The "Neutralization" Step)

Never dispose of pure isocyanates directly into aqueous waste streams or seal them in waste drums immediately.

Protocol: The "Surfactant-Ammonia" Quench

-

Prepare Solution: Mix 90% Water, 8% Concentrated Ammonia, and 2% Liquid Detergent.

-

Treat Spills/Glassware: Apply this solution to contaminated surfaces. The surfactant helps solubilize the isocyanate, while ammonia rapidly converts it to a benign urea derivative.

-

Wait: Allow to stand for 15–30 minutes.

-

Disposal: Collect waste. DO NOT SEAL THE CONTAINER TIGHTLY for 24–48 hours to allow any generated CO₂ to escape.

Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate sensitization risks.[6]

Figure 2: Immediate response workflow for isocyanate exposure.[1] Note that medical personnel must be informed of the potential for respiratory sensitization.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5204800, 1-Bromo-4-isocyanato-2-methylbenzene. PubChem.[1] [Link][1]

-

Safe Work Australia. (2020).[1] Guide to Handling Isocyanates. Safe Work Australia.[1] [Link]

-

Centers for Disease Control and Prevention (CDC). (2014).[1] Isocyanates: Working Safely. NIOSH / CDPH.[1] [Link][1]

Sources

- 1. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kasifoamaz.com [kasifoamaz.com]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Technical Whitepaper: Advanced Handling and Stability Protocols for 4-Bromo-3-methylphenyl Isocyanate

Executive Summary

4-Bromo-3-methylphenyl isocyanate is a highly reactive electrophile used primarily as a building block in the synthesis of urea-based antagonists and carbamate derivatives for drug discovery. Its dual-hazard profile combines the potent respiratory sensitization of isocyanates with the enhanced lipophilicity of the bromo-methyl-phenyl moiety, increasing dermal absorption risks.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic rationale for handling protocols. It focuses on preventing the two most critical failure modes: moisture-induced over-pressurization and irreversible respiratory sensitization .

Part 1: Chemical Profile & Critical Hazards

Physicochemical Properties

Note: Values may vary slightly by purity and specific isomer batches. Always verify the Certificate of Analysis (CoA).

| Property | Value / Characteristic | Operational Implication |

| Functional Group | Isocyanate (-N=C=O) | Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols, water). |

| Physical State | Low-melting solid or liquid | May require gentle warming to transfer; complicates spill cleanup. |

| Reactivity | Moisture Sensitive | Hydrolyzes to release CO₂ (pressure hazard) and insoluble ureas. |

| Toxicity | Sensitizer (Resp/Skin) | Can cause life-threatening asthma-like responses upon re-exposure. |

| Lipophilicity | High (Bromo/Methyl groups) | Enhanced skin permeation compared to simple phenyl isocyanates. |

The "Silent" Hazard: Moisture-Induced Hydrolysis

The most common storage failure is the ingress of atmospheric moisture. Unlike simple degradation, this reaction generates gas, converting a sealed vial into a potential pressure bomb.

Mechanism of Failure: Water attacks the isocyanate carbon, forming an unstable carbamic acid. This spontaneously decarboxylates, releasing Carbon Dioxide (CO₂) and leaving behind a primary amine (4-bromo-3-methylaniline). This amine is more nucleophilic than water and reacts with remaining isocyanate to form insoluble urea precipitates.

Figure 1: The cascade of moisture contamination. Note that one molecule of water can trigger a chain reaction consuming two molecules of isocyanate and generating gas.

Part 2: Storage Architecture (The Cold Chain)

To maintain reagent integrity and safety, a "Self-Validating" storage system is required.

The Protocol

-

Primary Container: Must be glass or Teflon (PTFE). Do not use untreated polyethylene, as isocyanates can slowly permeate certain plastics.

-

Headspace Management:

-

Mandatory: Backfill with dry Nitrogen or Argon after every use.

-

Seal: Wrap the cap with Parafilm® or electrical tape to create a secondary moisture barrier.

-

-

Temperature: Store at 2–8°C .

-

Why? Low temperature slows the kinetics of hydrolysis if trace moisture enters.

-

-

Secondary Containment: Store the vial inside a secondary desiccant jar or a sealed plastic bag containing active silica gel packets.

Self-Validation Steps (Do this before use)

-

Visual Check: The material should be clear (if liquid) or crystalline (if solid). Cloudiness or white crust indicates urea formation (hydrolysis has occurred).

-

Auditory Check: Listen for a "hiss" of escaping gas when cracking the seal. A hiss indicates CO₂ buildup—handle with extreme caution.

Part 3: Operational Handling & Synthesis

Personal Protective Equipment (PPE) Logic

Standard latex gloves are insufficient for aromatic isocyanates dissolved in organic solvents. The bromo-methyl substitution increases lipid solubility, aiding permeation.

-

Primary Barrier: Silver Shield® (Laminate) gloves are the gold standard.

-

Dexterity Option: Double-gloving with thick Nitrile (minimum 5 mil outer, 4 mil inner). Change immediately upon splash.

-

Respiratory: All handling must occur in a certified chemical fume hood.

Weighing and Transfer Workflow

Avoid weighing isocyanates on an open benchtop balance.

-

Tare: Tare the reaction vessel (flask + stir bar) empty.

-

Transfer: Move the vessel to the fume hood. Add the isocyanate via glass pipette (if liquid) or spatula (if solid).

-

Weigh: Cap the vessel, move back to the balance, and weigh. Calculate mass by difference.

-

Solvent: Add solvent (e.g., Dichloromethane, THF) immediately to dilute the isocyanate, reducing its vapor pressure.

Figure 2: Operational decision tree for safe handling. Note the critical "Go/No-Go" check before transfer.

Part 4: Emergency Response & Decontamination

The Myth of "Wiping It Up"

Wiping an isocyanate spill with a dry paper towel does not remove the hazard; it merely spreads it. The isocyanate remains active on the surface and in the trash can, posing a risk to cleaning staff.

The Quenching Protocol (Decontamination Solution)

You must chemically destroy the isocyanate functional group using a nucleophile (water/alcohol) and a base catalyst.

Standard Quench Solution (The "9040" Mix):

-

Water: 90%

-

Concentrated Ammonia: 2-5% (Catalyst & Reactant)

-

Liquid Detergent: 1-2% (Surfactant to emulsify the organic isocyanate)

-

Optional: Isopropyl Alcohol (up to 50% replacing water) can be used to improve solubility for lipophilic analogs like 4-bromo-3-methylphenyl isocyanate.

Spill Cleanup Procedure

-

Evacuate: Clear the immediate area.

-

Cover: Layer the spill with a solid absorbent (vermiculite or clay cat litter).

-

Flood: Gently pour the Quench Solution over the absorbent. Do not splash.

-

Wait: Allow to react for 15–30 minutes. The ammonia forces the conversion to harmless urea.

-

Collect: Scoop the wet slurry into a waste container. DO NOT SEAL TIGHTLY. Leave the cap loose for 24-48 hours to allow CO₂ to escape.

References

-

Covestro. (2021). Guidelines for the Safe Handling of Isocyanates. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Isocyanate Compound Summary & Toxicity. Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

-

RSC Publishing. (2018). Catalyzed reaction of isocyanates with water. Retrieved from [Link]

Synonyms for 1-Bromo-4-isocyanato-2-methylbenzene

Chemical Identity and Synthetic Utility of 1-Bromo-4-isocyanato-2-methylbenzene A Technical Whitepaper for Medicinal Chemistry & Drug Discovery

Executive Summary

This technical guide provides a definitive analysis of 1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-97-5), a bifunctional electrophilic building block critical in the synthesis of urea-based kinase inhibitors and carbamate scaffolds.

Unlike generic chemical listings, this document focuses on the structural specificity required for high-fidelity organic synthesis. It addresses the common "isomer trap" found in procurement databases, delineates the precise synonym hierarchy for effective searching, and provides self-validating protocols for its application in parallel medicinal chemistry (PMC).

Part 1: Nomenclature & Identification

The Synonym Hierarchy

In chemical informatics, ambiguity leads to failed synthesis. This molecule possesses two distinct reactive handles—an isocyanate (-NCO) and an aryl bromide (-Br)—leading to varying nomenclature priorities depending on the database architecture (e.g., IUPAC vs. Chemical Abstracts).

| Naming Convention | Name | Context |

| IUPAC (Systematic) | 1-Bromo-4-isocyanato-2-methylbenzene | Preferred for structural clarity. Anchors numbering on the benzene ring with alphabetical priority (Bromo > Isocyanato > Methyl). |

| Functional Parent | 4-Bromo-3-methylphenyl isocyanate | Preferred by vendors/catalogs. Treats "Phenyl isocyanate" as the root, shifting priority to the -NCO group (Position 1). |

| Toluene Derivative | 2-Bromo-5-isocyanatotoluene | Less common, but occasionally used in legacy patents. Anchors on the methyl group. |

| CAS Registry No. | 1591-97-5 | CRITICAL IDENTIFIER. Use this for all procurement to avoid regioisomer errors. |

The Isomer Trap (Critical Warning)

Researchers frequently confuse the target molecule with its regioisomer, 4-Bromo-2-methylphenyl isocyanate (CAS: 1591-98-6). While the molecular weight (212.04 g/mol ) is identical, the steric environment differs significantly.

-

Target (CAS 1591-97-5): Methyl is ortho to Bromine. (Steric bulk protects the Suzuki handle).

-

Isomer (CAS 1591-98-6): Methyl is ortho to Isocyanate. (Steric bulk hinders Urea formation).

Figure 1: Structural differentiation between the target molecule and its common regioisomer.

Part 2: Physicochemical Profile

Understanding the physical state is vital for handling. While often listed generically, aryl isocyanates with this molecular weight are typically low-melting solids or viscous liquids that may crystallize upon storage.

| Property | Value | Implication for Protocol |

| Molecular Formula | C₈H₆BrNO | - |

| Molecular Weight | 212.04 g/mol | Calculation basis for stoichiometry. |

| Boiling Point | ~255°C (Predicted) | High boiling point allows for elevated reaction temps (e.g., Toluene reflux) without loss. |

| Density | ~1.5 ± 0.1 g/cm³ | Denser than common organic solvents (DCM, THF). |

| Spectroscopic ID | IR: ~2270 cm⁻¹ | Strong, sharp peak characteristic of the Isocyanate (-N=C=O) stretch. Use to verify purity. |

Part 3: Synthetic Applications & Protocols

The primary utility of 1-Bromo-4-isocyanato-2-methylbenzene lies in its orthogonal reactivity .

-

Step 1 (Electrophilic Addition): The isocyanate reacts rapidly with nucleophiles (amines/alcohols) to form a stable urea or carbamate.

-

Step 2 (Cross-Coupling): The aryl bromide remains intact, serving as a handle for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Workflow Visualization

Figure 2: Sequential functionalization strategy utilizing the orthogonal reactivity of the isocyanate and bromide groups.

Standard Operating Procedure: Urea Synthesis

Context: Synthesis of N-(4-bromo-3-methylphenyl)-N'-alkylurea.

Reagents:

-

1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

-

Triethylamine (TEA) [Optional, only if amine is a salt]

Protocol:

-

Preparation: Flame-dry a reaction flask and purge with Nitrogen (N₂) or Argon. Isocyanates hydrolyze to anilines and CO₂ in the presence of moisture; anhydrous conditions are mandatory .

-

Dissolution: Dissolve 1-Bromo-4-isocyanato-2-methylbenzene in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add the primary amine dropwise. (If the amine is a liquid, add neat; if solid, dissolve in minimal DCM).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC or LC-MS. The isocyanate starting material (non-polar) should disappear.

-

Self-Validation: If a new spot appears that is more polar than the starting material but less polar than the amine, urea formation is successful.

-

-

Quenching & Isolation:

-

If precipitate forms (common for ureas in DCM): Filter the solid and wash with cold DCM.

-

If soluble: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes. Avoid aqueous workup if possible to prevent hydrolysis of unreacted isocyanate into the corresponding aniline impurity.

-

Part 4: Handling & Safety (HSE)

Health Hazard: Isocyanates are potent respiratory sensitizers .

-

Inhalation: May cause asthma-like symptoms (occupational asthma). Always handle in a functioning fume hood.

-

Lachrymator: May cause eye irritation and tearing.

Storage Stability:

-

Moisture Sensitive: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Visual Check: If the material turns from clear/white to yellow or develops a crust, it has likely hydrolyzed to the urea dimer or aniline. Verify quality via IR (look for loss of 2270 cm⁻¹ peak).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5204800, 1-Bromo-4-isocyanato-2-methylbenzene. Retrieved from [Link]

Sources

Commercial suppliers of 4-Bromo-3-methylphenyl isocyanate

Strategic Sourcing and Application of 4-Bromo-3-methylphenyl Isocyanate in Drug Discovery

Executive Summary

4-Bromo-3-methylphenyl isocyanate (CAS: 1591-95-3) is a high-value electrophilic building block primarily utilized in the synthesis of urea and carbamate scaffolds for medicinal chemistry. Unlike its more common isomer (4-bromo-2-methylphenyl isocyanate), the 3-methyl variant offers a distinct steric vector that modulates ligand binding affinity in kinase inhibitors and GPCR modulators.

Critical Advisory: Sourcing this specific isomer presents a supply chain risk. Commercial databases often conflate it with the 2-methyl isomer (CAS: 1591-98-6). This guide provides a verified sourcing strategy, a rigorous Quality Control (QC) protocol to detect hydrolysis products, and a "Make vs. Buy" decision framework.

Chemical Profile & Reactivity

The utility of 4-Bromo-3-methylphenyl isocyanate lies in its dual-functional nature. The isocyanate (-N=C=O) serves as a reactive "warhead" for rapid scaffold assembly, while the aryl bromide (-Br) remains intact for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Key Properties:

-

CAS: 1591-95-3

-

Molecular Weight: 212.04 g/mol

-

Appearance: White to pale yellow solid (low melting point) or liquid depending on purity/temperature.

-

Storage: < -20°C, under Argon/Nitrogen (Strictly Anhydrous).

Reactivity & Application Workflow

The following diagram illustrates the strategic placement of this building block in a synthesis campaign.

Figure 1: Synthetic workflow utilizing the orthogonality of the isocyanate and bromide functional groups.

Commercial Sourcing Landscape

Due to the structural specificity, "off-the-shelf" availability is lower than for generic phenyl isocyanates. You must categorize suppliers by their ability to provide valid analytical data for this specific isomer.

Supplier Tiering Strategy

| Tier | Vendor Category | Recommended Vendors | Risk Profile |

| 1 | Global Catalog | Sigma-Aldrich (Merck) , Thermo Fisher | Low Risk: High QA, but often backordered or expensive for this specific CAS. |

| 2 | Building Block Specialists | Enamine , Combi-Blocks , Chemrio | Optimal: specialized in heterocyclic/aryl building blocks. Often have stock in US/EU hubs. |

| 3 | Aggregators | eMolecules, MolPort | Variable: They act as brokers. Verify the actual ship-from location (avoid long lead times from unverified regions). |

Search Advisory: When searching vendor portals, search by CAS: 1591-95-3 rather than name to avoid receiving the 2-methyl isomer (CAS 1591-98-6).

The "Make vs. Buy" Contingency

If the isocyanate is out of stock (lead time > 4 weeks), it is standard medicinal chemistry practice to synthesize it in-house from the corresponding aniline, which is more stable and widely available.

-

Precursor: 4-Bromo-3-methylaniline (CAS: 6933-10-4).

-

Reagent: Triphosgene (solid, safer than phosgene gas) or Di-tert-butyl dicarbonate (Boc2O) + DMAP.

Quality Control & Validation

Isocyanates are moisture-sensitive. A "98% pure" bottle opened in a humid lab can degrade to 50% urea precipitate within hours. HPLC is insufficient for QC because the isocyanate can degrade on the column or react with modifiers (methanol/water).

The Gold Standard: ASTM D2572 Titration You must validate the "NCO Content" (Isocyanate equivalent weight) using a dibutylamine back-titration.

QC Decision Tree

Figure 2: Quality Control workflow to prevent the use of hydrolyzed starting material.

Protocol: NCO Content Determination (Modified ASTM D2572)

-

Blank: Mix 25 mL dry toluene + 25 mL 0.1 N dibutylamine (in toluene). Titrate with 0.1 N HCl (methanolic) using bromophenol blue indicator to yellow endpoint (

). -

Sample: Weigh ~0.5 g isocyanate (

) into flask. Dissolve in 25 mL dry toluene. -

Reaction: Add 25 mL 0.1 N dibutylamine. Stopper and stir for 15 mins (allows amine to consume isocyanate).

-

Titration: Titrate excess amine with 0.1 N HCl (

). -

Calculation:

Handling & Safety Protocols

Hazards:

-

Lachrymator: Causes severe eye/respiratory irritation.

-

Sensitizer: Potential for occupational asthma upon repeated exposure.[1]

Operational Procedures:

-

Containment: Handle only in a functioning fume hood.

-

Weighing: Weigh in a closed vessel or glovebox if possible. If weighing in air, work quickly to prevent hydrolysis.

-

Quenching: All glassware must be rinsed with a "neutralizing solution" (5% ammonia, 90% water, 5% detergent) before removal from the hood.

Synthetic Utility: Urea Formation Protocol

Objective: Synthesis of N-(4-bromo-3-methylphenyl)-N'-arylurea.

Rationale: This protocol uses non-nucleophilic base catalysis to ensure rapid conversion without competing isocyanate polymerization.

Materials:

-

4-Bromo-3-methylphenyl isocyanate (1.0 equiv)

-

Aniline derivative (Nucleophile) (1.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (Et3N) (0.1 equiv - Catalyst)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Dissolve the aniline derivative (1.1 equiv) and Et3N (0.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Addition: Add 4-Bromo-3-methylphenyl isocyanate (1.0 equiv) dropwise as a solution in DCM at 0°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (isocyanate spot disappearance) or LC-MS (formation of Urea MW).

-

Workup:

-

If product precipitates: Filter and wash with cold DCM/Hexanes (High Purity).

-

If soluble: Concentrate and purify via Flash Chromatography (Hexanes/Ethyl Acetate gradient).

-

-

Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the urea protons (singlets at ~8.5–9.5 ppm).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123456, 4-Bromo-3-methylphenyl isocyanate. Retrieved from [Link]

-

ASTM International. (2020). ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. Retrieved from [Link]

-

Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572.[2][3][4] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Ureas. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the synthesis of N-(4-bromo-3-methylphenyl)-N'-[...]-urea

Application Note: Protocol for the Synthesis of N-(4-bromo-3-methylphenyl)-N'-substituted Ureas

Executive Summary

This guide details the synthetic protocols for generating N-(4-bromo-3-methylphenyl)-N'-[R]-ureas , a critical scaffold in medicinal chemistry. The 4-bromo-3-methylphenyl moiety is a privileged structure found in Type II kinase inhibitors (e.g., p38 MAP kinase, RAF kinase inhibitors). The bromine atom serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methyl group provides essential steric bulk that often dictates binding selectivity in protein pockets.

We present two distinct, high-fidelity protocols:

-

Method A (Direct Isocyanate Coupling): The "Gold Standard" for reactions with commercially available isocyanates. High atom economy and simple workup.

-

Method B (Activated Carbamate via Phenyl Chloroformate): The "Universal Protocol" for coupling the aniline with complex, non-commercial amines.

Retrosynthetic Analysis & Strategy

The formation of the urea linkage is thermodynamically favored but requires kinetic activation. We approach the synthesis via two main disconnections.

Figure 1: Retrosynthetic logic for urea construction. Method A is preferred for speed; Method B is preferred for versatility.

Experimental Protocols

Method A: Direct Isocyanate Coupling

Applicability: Use when the "R" group is available as an isocyanate (e.g., Phenyl isocyanate, Cyclohexyl isocyanate). Mechanism: Nucleophilic addition of the aniline nitrogen to the electrophilic isocyanate carbon.

Reagents:

-

Starting Material: 4-Bromo-3-methylaniline (CAS: 6933-10-4) [1.0 equiv]

-

Reagent: R-Isocyanate (e.g., Phenyl isocyanate) [1.1 equiv]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Catalyst (Optional): Triethylamine (Et₃N) [0.1 equiv] - Only if reaction is sluggish.

Protocol:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylaniline (1.0 g, 5.37 mmol) in anhydrous DCM (10 mL).

-

Addition: Cool the solution to 0 °C (ice bath). Add the R-isocyanate (5.90 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

-

Note: The reaction is often exothermic. Control temperature to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The aniline spot (more polar, UV active) should disappear. The urea product typically precipitates out of non-polar solvents.

-

-

Workup:

-

If precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexanes (2 x 10 mL) to remove excess isocyanate.

-

If soluble: Concentrate the solvent to ~20% volume, then add Hexanes to induce precipitation. Filter as above.

-

-

Purification: Most products obtained via this method are >95% pure. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.

Yield Expectation: 85–95%

Method B: Activated Carbamate (Phenyl Chloroformate) Route

Applicability: Use when "R" is a complex amine, a heterocycle, or not available as an isocyanate. Mechanism: Formation of a reactive phenyl carbamate intermediate, followed by nucleophilic displacement by the second amine.

Reagents:

-

Step 1: 4-Bromo-3-methylaniline [1.0 equiv], Phenyl chloroformate [1.05 equiv], Pyridine [1.2 equiv], THF/DCM.

-

Step 2: R-Amine [1.1 equiv], Triethylamine (Et₃N) [2.0 equiv], DMSO or DMF.

Protocol:

Step 1: Synthesis of Phenyl N-(4-bromo-3-methylphenyl)carbamate

-

Dissolve 4-bromo-3-methylaniline (1.0 g, 5.37 mmol) and pyridine (0.52 mL, 6.44 mmol) in anhydrous THF (15 mL) at 0 °C.

-

Add phenyl chloroformate (0.71 mL, 5.64 mmol) dropwise. A white precipitate (pyridinium hydrochloride) will form immediately.

-

Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

-

Quench: Pour the mixture into EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL), Water, and Brine.

-

Isolate: Dry over Na₂SO₄, concentrate, and triturate the solid with Hexanes. This intermediate is stable and can be stored.

Step 2: Urea Formation [1]

-

Dissolve the isolated carbamate intermediate (1.0 equiv) in DMSO (0.2 M concentration).

-

Add the R-Amine (1.1 equiv) and Et₃N (2.0 equiv).

-

Heat: Stir at 60–80 °C for 2–6 hours.

-

Why Heat? The phenoxide leaving group is less reactive than a chloride; thermal energy drives the displacement.

-

-

Workup: Cool to RT. Pour into Water (5x reaction volume). The urea product usually precipitates. Filter and wash with water.[1][2]

-

Alternative: If no precipitate, extract with EtOAc.

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Yield Expectation: 70–85% (over 2 steps)

Comparative Data & Troubleshooting

| Parameter | Method A (Isocyanate) | Method B (Carbamate) |

| Reaction Time | Short (1–4 h) | Long (Step 1: 2h, Step 2: 4–6h) |

| Atom Economy | 100% (Addition) | Lower (Phenol byproduct) |

| Safety | Isocyanates are toxic/sensitizers | Chloroformates are lachrymators |

| Substrate Scope | Limited to commercial isocyanates | Unlimited (any primary/secondary amine) |

| Purification | Filtration often sufficient | Extraction/Column often required |

Troubleshooting Guide:

-

Low Yield (Method A): Ensure solvents are anhydrous. Water reacts with isocyanates to form symmetrical ureas (e.g., di-R-urea), which are difficult to separate.

-

No Reaction (Method B): If the second amine is sterically hindered (e.g., tert-butyl amine), increase temperature to 100 °C or switch solvent to NMP (N-methyl-2-pyrrolidone).

-

Regioselectivity: The "3-methyl" group on the aniline creates slight steric hindrance at the ortho position. This actually helps prevent over-reaction but necessitates longer stir times compared to unsubstituted aniline.

Reaction Workflow Diagram

Figure 2: Decision tree and workflow for selecting the optimal synthesis pathway.

Safety & Handling

-

4-Bromo-3-methylaniline: Harmful if swallowed or inhaled. Potential mutagen. Use in a fume hood.

-

Isocyanates: Potent respiratory sensitizers. Never heat in an open vessel. Quench excess isocyanate with methanol before disposal.

-

Phenyl Chloroformate: Highly toxic and corrosive lachrymator. Reacts violently with water.[3]

References

-

Synthesis of Phenylurea Derivatives: Indo Global Journal of Pharmaceutical Sciences, 2013; 3(1): 33-39. (General protocol for aniline-isocyanate coupling).

- Urea Synthesis via Phenyl Carbamates:Thavonekham, B. "Synthesis of substituted ureas from carbamates." Synthesis, 1997, 1189-1194.

- Kinase Inhibitor Scaffolds:Wilhelm, S. et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006, 5, 835–844. (Context for the 4-halo-3-substituted aryl urea scaffold).

-

4-Bromo-3-methylaniline Reactivity: Ningbo Inno Pharmchem Co. "The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis." (Building block properties).

Sources

4-Bromo-3-methylphenyl isocyanate as a reagent in medicinal chemistry

Technical Application Note: 4-Bromo-3-methylphenyl Isocyanate in Medicinal Chemistry

Executive Summary

4-Bromo-3-methylphenyl isocyanate (CAS: 1591-97-5) serves as a high-value "dual-function" electrophile in fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike standard isocyanates that serve merely as linker precursors, this reagent provides a pre-installed halogen handle (4-Br) and a steric modulator (3-Me) on the aromatic core.[1]

This unique substitution pattern allows medicinal chemists to rapidly assemble urea or carbamate cores and subsequently expand the molecule via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without protecting group manipulation.[1] It is particularly relevant in the design of Type II Kinase Inhibitors (e.g., Sorafenib/Regorafenib analogues) and GPCR modulators where the central phenyl ring requires specific electronic and steric tuning.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 4-Bromo-3-methylphenyl isocyanate |

| CAS Number | 1591-97-5 |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| Physical State | White to off-white solid (low melting point) or semi-solid |

| Reactivity Class | Electrophile (Isocyanate); Aryl Halide (Bromide) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[1] |

Strategic Application in Drug Design

The "Dual-Handle" Strategy

The power of this reagent lies in its ability to facilitate Divergent Library Synthesis .[1]

-

Handle A (Isocyanate): Reacts with diverse amines/alcohols to establish the primary pharmacophore (Urea/Carbamate).[1]

-

Handle B (Aryl Bromide): Remains inert during urea formation, serving as a "latent" handle for library expansion via cross-coupling.[1]

-

Modulator (Methyl Group): The ortho-methyl group restricts rotation around the N-Aryl bond, potentially locking the bioactive conformation (atropisomerism) and improving metabolic stability by blocking the P450 oxidation site.[1]

Mechanistic Pathway & Workflow

Figure 1: Divergent synthesis workflow utilizing the orthogonality of the isocyanate and bromide functional groups.

Experimental Protocols

Protocol A: Synthesis of N,N'-Diarylureas (Core Assembly)

Objective: To couple the isocyanate with a primary amine while preserving the aryl bromide.[1]

Reagents:

-

4-Bromo-3-methylphenyl isocyanate (1.0 equiv)[1]

-

Primary Amine (R-NH₂) (1.1 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

-

Triethylamine (TEA) (Optional, 1.5 equiv if amine is a salt)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.

-

Solvation: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.1 M concentration). If the amine is used as a hydrochloride salt, add TEA (1.5 equiv) and stir for 10 minutes to liberate the free base.[1]

-

Addition: Cool the solution to 0°C. Add 4-Bromo-3-methylphenyl isocyanate (1.0 equiv) dropwise (dissolved in minimal DCM if solid).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Work-up:

Critical Note: Avoid nucleophilic solvents (MeOH, EtOH, Water) to prevent carbamate formation or hydrolysis to the aniline.

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Expansion)

Objective: To functionalize the 4-position of the phenyl ring using the bromine handle.[1]

Reagents:

-

Bromo-urea intermediate (from Protocol A) (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2–1.5 equiv)[1]

-

Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/EtOH/Water[1]

Step-by-Step Methodology:

-

Charging: In a microwave vial or pressure tube, combine the Bromo-urea intermediate, Boronic acid, and Base.

-

Degassing: Add the solvent system. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle).[1]

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

-

Reaction:

-

Thermal: Heat to 80–90°C for 4–12 hours.

-

Microwave: Irradiate at 100–120°C for 20–40 minutes.

-

-

Work-up: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Urea Step) | Hydrolysis of Isocyanate | Ensure solvents are strictly anhydrous. Use a drying tube or inert atmosphere.[1] |

| Symmetrical Urea Byproduct | Moisture present | Water reacts with isocyanate to form aniline, which attacks remaining isocyanate.[1] Solution: Dry solvents over molecular sieves.[1] |

| Incomplete Coupling (Suzuki) | Oxidative Addition Failure | The 3-methyl group provides steric hindrance.[1] Switch to high-activity catalysts like XPhos Pd G2 or Pd(dtbpf)Cl₂ .[1] Increase temp to 110°C. |

| Protodebromination | Reaction too hot/long | Reduce reaction time.[1] Ensure anhydrous conditions if using bases like NaOtBu.[1] |

Safety & Handling (E-E-A-T)

-

Respiratory Hazard: Isocyanates are potent respiratory sensitizers.[1] All weighing and handling must occur in a functioning fume hood.[1]

-

Lachrymator: May cause eye irritation and tearing.[1] Wear tight-fitting safety goggles.[1]

-

Quenching: Unused isocyanate should be quenched with methanol/water mixture containing a trace of ammonium hydroxide before disposal.[1]

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-3-methylphenol (Precursor Reference).[1]Link[1]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1591-97-5.[1]Link[1]

-

Dumas, J., et al. (2004). Discovery of Sorafenib: The first urea-based multi-kinase inhibitor.[1]Nature Reviews Drug Discovery.[1] (Contextual grounding for diaryl urea synthesis). Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]Chemical Reviews. (Standard protocol grounding). Link[1]

-

Organic Chemistry Portal. Synthesis of Ureas from Isocyanates.Link

Sources

Application Note: Modular Synthesis of N-Aryl Carbamates using 1-Bromo-4-isocyanato-2-methylbenzene

[1]

Introduction & Strategic Value

In the landscape of medicinal chemistry, 1-Bromo-4-isocyanato-2-methylbenzene represents a "privileged scaffold" due to its dual-functionality. It allows for the rapid construction of carbamate (urethane) linkers while retaining an aryl bromide handle for subsequent diversity-oriented synthesis (DOS).[1]

Why this Reagent?

-

The Carbamate Linker: Carbamates are bioisosteres of amides and esters, offering enhanced metabolic stability against proteolytic enzymes. They are critical pharmacophores in inhibitors of serine proteases and HIV proteases.

-

The Orthogonal "Br" Handle: Unlike simple phenyl isocyanates, the C1-Bromine atom allows this molecule to serve as a pivot point.[1] After the carbamate formation, the molecule remains active for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling library expansion without destroying the carbamate linkage.[1]

-

Conformational Control: The C2-Methyl group introduces local steric constraints (A-value effect), which can lock the aryl ring into specific conformations relative to the carbamate backbone, potentially improving binding selectivity in protein active sites.

Reaction Mechanism

The formation of carbamates from isocyanates and alcohols is a nucleophilic addition reaction. While the reaction can proceed uncatalyzed at elevated temperatures, the use of a Lewis acid catalyst, such as Dibutyltin Dilaurate (DBTL) , allows for milder conditions and higher yields, particularly with secondary or sterically hindered alcohols.

Mechanistic Pathway (DBTL Catalysis)

-

Activation: The tin (Sn) center of DBTL acts as a Lewis acid, coordinating with the isocyanate nitrogen and oxygen, increasing the electrophilicity of the central carbon.

-

Coordination: The alcohol oxygen coordinates to the tin center, bringing the reactants into proximity.

-

Insertion: The alcohol hydroxyl group attacks the isocyanate carbon.

-

Proton Transfer: A rapid proton transfer occurs, regenerating the catalyst and yielding the neutral carbamate.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical "Water Exclusion" step, as water competes with alcohol to form symmetrical ureas (a common impurity).

Figure 1: Mechanistic pathway highlighting the DBTL catalytic cycle and the competitive urea formation pathway triggered by moisture.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (High Purity)

Best for: Valuable alcohols, gram-scale synthesis, and kinetic studies.[1]

Reagents:

-

1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv)[1]

-

Alcohol (R-OH) (1.1 equiv)[1]

-

Dibutyltin Dilaurate (DBTL) (1-5 mol%)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Protocol:

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon or Nitrogen.

-

Solvation: Dissolve 1-Bromo-4-isocyanato-2-methylbenzene (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Addition: Add the alcohol (1.1 equiv) via syringe.

-

Note: If the alcohol is solid, dissolve it in minimal anhydrous DCM before addition.

-

-

Catalysis: Add DBTL (1 drop per mmol of substrate, approx 1-5 mol%) at room temperature.

-

Reaction: Stir at Room Temperature (RT) for 2–12 hours.

-

Monitoring: Monitor by TLC (Visualize with UV; Isocyanates stain poorly, but carbamates absorb well.[1] Disappearance of the alcohol spot is often the best indicator).

-

-

Quenching (Optional but Recommended): Add 0.1 equiv of a polymer-supported amine (e.g., PS-Trisamine) and stir for 30 mins to scavenge excess isocyanate if the alcohol was the limiting reagent.[1]

-

Workup:

Method B: High-Throughput Microwave Synthesis

Best for: Library generation, sterically hindered alcohols.[1]

Protocol:

-

In a microwave vial, combine the isocyanate (1.0 equiv), alcohol (1.5 equiv), and DBTL (5 mol%) in anhydrous 1,2-Dichloroethane (DCE).

-

Seal the vial under Argon.[1]

-

Irradiate at 80°C for 20 minutes .

-

Cool to RT. Scavenge excess isocyanate with PS-Isocyanate resin or wash with 1M HCl (if product is acid stable) to remove traces of amine impurities.[1]

-

Concentrate and analyze by LC-MS.[1]

Analytical Data & Troubleshooting

Expected Physical Properties

| Property | Value/Description |

| Appearance | White to off-white solid (Carbamate product) |

| 1H NMR (Diagnostic) | δ 8.5–9.5 ppm (Broad singlet, -NH- proton).[1] This signal disappears upon D2O shake.[1] |

| IR Spectroscopy | Strong band at ~1700–1720 cm⁻¹ (C=O stretch).[1] Absence of 2270 cm⁻¹ (Isocyanate -N=C=O stretch).[1] |

| Mass Spectrometry | [M+H]+ or [M+Na]+ usually prominent.[1] Characteristic Br isotope pattern (1:1 ratio of M and M+2).[1] |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Precipitate forms immediately | Urea formation due to wet solvent.[1] | Use freshly distilled solvents or molecular sieves (3Å).[1] Ensure inert atmosphere. |

| Low Conversion (TLC) | Steric hindrance from C2-Methyl group.[1] | Switch to Method B (Microwave) or switch solvent to refluxing Toluene (110°C).[1] |

| New Spot on TLC (lower Rf) | Allophanate formation (Reaction of carbamate with excess isocyanate).[1] | Avoid large excess of isocyanate.[1] Keep stoichiometry 1:1. |

Workflow Visualization

The following diagram outlines the decision process for selecting the correct protocol and purification strategy.

Figure 2: Decision tree for synthesis and purification based on alcohol steric hindrance.

Safety & Handling (E-E-A-T)

Critical Warning: Isocyanates are potent sensitizers.[1] Inhalation can cause severe respiratory distress (asthma-like symptoms).[1]

-

Engineering Controls: Always handle 1-Bromo-4-isocyanato-2-methylbenzene in a functioning fume hood.

-

PPE: Double nitrile gloves are recommended.[1]

-

Decontamination: Spills should be treated with a solution of 50% ethanol, 40% water, and 10% concentrated ammonia to neutralize the isocyanate group into the corresponding urea/amine.

References

-

Compound Data: National Center for Biotechnology Information.[1] (2023).[1][2][3] PubChem Compound Summary for CID 5204800, 1-Bromo-4-isocyanato-2-methylbenzene. Retrieved from [Link]

-

Isocyanate Reactivity: Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1] (Foundational text on isocyanate mechanisms).

-

Catalysis Mechanism: Silva, A. L., et al. (2019).[1] Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers (MDPI).[1] Retrieved from [Link][1]

-

Scavenging Protocols: Marsh, I. R., et al. (2002).[1] High-throughput synthesis of N-substituted carbamates using polymer-supported reagents. Tetrahedron Letters. (Describes the PS-Trisamine scavenging technique).

-

Safety Data: ECHA (European Chemicals Agency).[1] Substance Information: 1-Bromo-4-isocyanato-2-methylbenzene.[1][4][5][6] Retrieved from [Link][1]

Sources

- 1. 1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4439553A - High molecular weight aromatic amine scavengers and method of use - Google Patents [patents.google.com]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. You are being redirected... [hit2lead.com]

- 5. 1591-97-5|1-Bromo-4-isocyanato-2-methylbenzene|BLD Pharm [bldpharm.com]

- 6. labshake.com [labshake.com]

Reaction Conditions for Nucleophilic Addition to 4-Bromo-3-methylphenyl Isocyanate

Application Note & Protocol Guide

Abstract